Salicylic acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

deuterio 2,3,4,5-tetradeuterio-6-deuteriooxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D/hD2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-UDDMDDBKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O[2H])O[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Salicylic Acid-d6 and Its Primary Uses in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid-d6 is a deuterated form of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID) and a key active metabolite of acetylsalicylic acid (aspirin). In this compound, six hydrogen atoms are replaced by deuterium atoms, resulting in a heavier, stable isotope-labeled version of the molecule. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it an invaluable tool in various research applications, particularly in analytical chemistry and drug metabolism studies.

This technical guide provides a comprehensive overview of this compound, its properties, and its primary applications in a research setting. It includes detailed experimental protocols for its use as an internal standard in quantitative analysis, a summary of relevant quantitative data, and visualizations of key metabolic pathways.

Core Properties of this compound

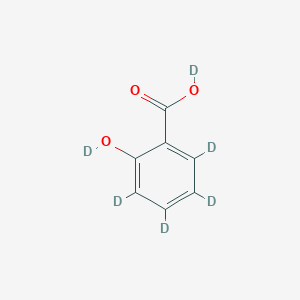

This compound shares the same chemical structure as salicylic acid, with the substitution of deuterium for hydrogen on the aromatic ring, the hydroxyl group, and the carboxylic acid group.

| Property | Value |

| Chemical Formula | C₇D₆O₃ |

| Molecular Weight | Approximately 144.16 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| Appearance | White to off-white solid |

Primary Research Applications

The primary utility of this compound in research stems from its nature as a stable isotope-labeled internal standard. Its co-elution with the unlabeled analyte in chromatographic systems and its distinct mass-to-charge ratio (m/z) in mass spectrometry allow for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

Internal Standard in Quantitative Bioanalysis

The most prevalent use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of salicylic acid and its precursors, such as acetylsalicylic acid, in biological matrices like plasma, serum, and urine. This is crucial for pharmacokinetic and toxicokinetic studies.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

While less common than its use as an internal standard, this compound can be administered in vivo to trace the metabolic fate of salicylic acid. By tracking the appearance of deuterated metabolites, researchers can elucidate metabolic pathways and calculate key pharmacokinetic parameters without the background interference from endogenous or co-administered unlabeled salicylic acid.

Metabolic Pathway Elucidation

The administration of this compound can help in identifying and quantifying the various metabolites of salicylic acid. This is particularly useful for understanding the impact of genetic polymorphisms or drug-drug interactions on its metabolism.

Data Presentation: Quantitative LC-MS/MS Parameters

The following table summarizes typical quantitative parameters from published LC-MS/MS methods that utilize this compound as an internal standard for the analysis of salicylic acid and acetylsalicylic acid.

| Analyte | Internal Standard | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |

| Salicylic Acid | Salicylic acid-d4 | Human Plasma | 80 | 80 - 8,000 | < 15 | 85-115 | [1] |

| Acetylsalicylic Acid | Acetylsalicylic acid-d4 | Human Plasma | 1 | 1 - 500 | < 15 | 85-115 | [1] |

| Salicylic Acid | This compound | Human Plasma | 50 | 50 - 10,000 | < 9.3 | > 86.5 | [2] |

| Acetylsalicylic Acid | Simvastatin (IS) | Human Plasma | 5 | 5 - 2,000 | < 9.3 | > 86.5 | [2] |

| Salicylic Acid | Salicylic acid-d4 | Feed | 0.05 mg/kg | 0.05 - 2.0 mg/kg | < 10 | 98.3 - 101 | [3] |

Note: Salicylic acid-d4 is often used interchangeably with this compound as an internal standard due to a significant mass difference from the analyte.

Experimental Protocols

Protocol 1: Quantification of Salicylic Acid in Human Plasma using this compound as an Internal Standard

This protocol is a representative example based on established LC-MS/MS methods.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate salicylic acid from other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Salicylic Acid: 137 -> 93

-

This compound: 141 -> 97

-

3. Data Analysis

-

Quantify the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of salicylic acid in the unknown samples from the calibration curve.

Protocol 2: In Vivo Pharmacokinetic Study of Salicylic Acid using this compound (Hypothetical Tracer Study)

This protocol outlines a general approach for a tracer study, as specific detailed protocols for the administration of this compound are not widely published.

1. Animal Model and Dosing

-

Use a suitable animal model (e.g., rats or mice).

-

Administer a known dose of this compound orally or intravenously. The dose should be sufficient for detection but not pharmacologically overwhelming.

2. Sample Collection

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Collect urine and feces over 24 or 48 hours to assess excretion.

3. Sample Analysis

-

Process and analyze the biological samples using a validated LC-MS/MS method, as described in Protocol 1, monitoring for this compound and its potential deuterated metabolites.

4. Pharmacokinetic Analysis

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance for this compound and its metabolites using appropriate software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is an indispensable tool for researchers in the fields of analytical chemistry, pharmacology, and drug metabolism. Its primary role as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of salicylic acid and its parent compounds in complex biological matrices. This, in turn, facilitates robust pharmacokinetic and toxicokinetic assessments. While its application as a directly administered metabolic tracer is less documented, the potential for such studies to provide valuable insights into the in vivo fate of salicylic acid is significant. The methodologies and data presented in this guide offer a solid foundation for the effective utilization of this compound in a research setting.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of salicylic acid following administration of aspirin tablets and three different forms of soluble aspirin in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Salicylic acid-d6 chemical structure and isotopic purity

An In-depth Technical Guide to Salicylic Acid-d6: Chemical Structure and Isotopic Purity

This technical guide provides a comprehensive overview of this compound, a deuterated analog of salicylic acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the chemical structure, commercially available isotopic purity, and the experimental protocols for its analysis.

Chemical Structure and Properties

This compound is a form of salicylic acid where six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a mass shift of +6 compared to the unlabeled compound.[1] The deuteration includes the four hydrogens on the benzene ring, the hydrogen of the hydroxyl group, and the hydrogen of the carboxylic acid group.

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry, often in pharmacokinetic studies, metabolic research, and environmental analysis. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished in mass spectrometric assays.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound (C₇D₆O₃).

Quantitative Data: Isotopic and Chemical Purity

The utility of this compound as an internal standard is directly dependent on its isotopic and chemical purity. Commercially available this compound typically has high isotopic enrichment. The data below is compiled from various suppliers.

| Parameter | Value | Source |

| Isotopic Purity | 98 atom % D | Aldrich[1][2] |

| 97% | Cambridge Isotope Laboratories[3][4][5] | |

| Chemical Purity | 99% (CP) | Aldrich[1] |

| 98% | Cambridge Isotope Laboratories[3] | |

| Molecular Formula | C₇D₆O₃ | MedChemExpress, Aldrich[1][6] |

| Molecular Weight | 144.16 g/mol | PubChem, Aldrich[1][7] |

| Mass Shift | M+6 | Aldrich[1][2] |

| CAS Number | 285979-87-5 | MedChemExpress, CIL[3][6] |

Experimental Protocol: Determination of Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is crucial for ensuring accurate quantification in analytical methods.[8] High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for this purpose.[9][10]

Objective: To determine the isotopic enrichment of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Materials:

-

This compound sample

-

Methanol (LC-MS grade)

-

Water with 0.1% Formic Acid (LC-MS grade)

-

LC-HRMS system (e.g., UPLC coupled to an Orbitrap or Q-TOF mass spectrometer)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Further dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of methanol and water with 0.1% formic acid.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

High-Resolution Mass Spectrometry (HR-MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Mode: Full scan MS.

-

Mass Range: m/z 100-200.

-

Resolution: Set to a high value (e.g., >70,000) to resolve isotopic peaks.

-

Data Acquisition: Acquire data in centroid mode.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound in the chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify and integrate the ion intensities for the unlabeled (M+0), partially labeled (M+1 to M+5), and fully labeled (M+6) species.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Intensity(M+6) / Σ(Intensities of all isotopologues)] x 100

-

-

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for determining isotopic purity via LC-HRMS.

Role in Signaling Pathways

Salicylic acid is a critical signaling molecule in plants, particularly in activating defense responses against pathogens.[11][12] It is a key phytohormone involved in establishing both local and systemic acquired resistance (SAR).[13] The signaling pathway is complex, involving multiple components and regulatory loops.

Pathogen recognition leads to the synthesis of salicylic acid, primarily through the isochorismate pathway in chloroplasts.[13] The accumulated salicylic acid is then perceived by receptor proteins, with NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) and its homologs NPR3 and NPR4 being key players.[13] This binding event triggers a conformational change in NPR1, allowing it to translocate to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as the Pathogenesis-Related (PR) genes, activating their expression and leading to a broad-spectrum defense response.[11][14]

The following diagram illustrates a simplified model of the salicylic acid signaling pathway in plant defense.

Caption: Simplified salicylic acid signaling pathway in plant defense.

References

- 1. This compound Aldrich [sigmaaldrich.com]

- 2. This compound Aldrich [sigmaaldrich.com]

- 3. Salicylic acid (2-hydroxybenzoic acid) (Dâ, 97%) - Cambridge Isotope Laboratories, DLM-3624-0.1 [isotope.com]

- 4. 2-Hydroxybenzoic acid (salicylic acid) (Dâ, 97%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. 2-HYDROXYBENZOIC ACID (SALICYLIC ACID) (D6, 97%) | Eurisotop [eurisotop.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C7H6O3 | CID 71309006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Salicylic Acid Signaling Pathway in Rice and the Potential Applications of Its Regulators [jstage.jst.go.jp]

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated salicylic acid, a crucial isotopically labeled compound in pharmaceutical research and development. Deuteration of salicylic acid can alter its pharmacokinetic properties, offering potential therapeutic advantages. This document details various synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Synthetic Strategies for Deuterated Salicylic Acid

The introduction of deuterium into the salicylic acid molecule can be achieved through several synthetic routes. The primary methods include:

-

Direct Catalytic Hydrogen-Deuterium (H-D) Exchange: This is a widely utilized method for incorporating deuterium into aromatic systems. It involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst. This method is attractive due to its atom economy and the potential for high deuterium incorporation.

-

Synthesis from Deuterated Precursors: This classical approach involves the synthesis of salicylic acid from starting materials that are already deuterated. This method offers precise control over the location of deuterium incorporation but can be more complex and costly depending on the availability of the deuterated precursors.

-

Acid-Catalyzed H-D Exchange: This method employs strong deuterated acids to facilitate the exchange of aromatic protons with deuterium. While effective for some substrates, it can be harsh and may not be suitable for sensitive molecules.

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on factors such as the desired level and position of deuteration, cost, scalability, and the availability of specialized equipment. The following table summarizes the key quantitative data associated with different synthetic approaches.

| Synthesis Method | Catalyst/Reagent | Deuterium Source | Typical Yield (%) | Deuterium Incorporation (%) | Key Advantages | Key Disadvantages |

| Catalytic H-D Exchange (Aromatic Ring) | Ruthenium (Ru) complexes | D₂O | 70-90 (estimated) | Up to 87% (ortho-position)[1] | High efficiency for aromatic deuteration, regioselectivity possible. | Catalyst can be expensive, may require optimization for specific substrate. |

| Catalytic H-D Exchange (Aromatic Ring) | Iridium (Ir) complexes | D₂O | 60-85 (estimated) | High (specific values vary) | Effective for ortho-deuteration of aromatic acids and esters.[2][3] | Catalyst cost, potential for side reactions. |

| Catalytic H-D Exchange (Aromatic Ring) | Palladium (Pd) on Carbon | D₂O | 65-85 (estimated) | Moderate to High | Readily available catalyst, good for general aromatic deuteration. | May lack regioselectivity, potential for over-reduction. |

| Synthesis from Deuterated Precursors | Standard organic synthesis reagents | Deuterated Phenol or Benzene | 50-70 (overall) | >98% (at specific positions) | Precise control of deuteration sites, high isotopic purity. | Dependent on availability and cost of deuterated starting materials, multi-step synthesis. |

Detailed Experimental Protocols

Method 1: Ruthenium-Catalyzed Ortho-Deuteration of the Aromatic Ring

This protocol is adapted from a procedure for the ortho-deuteration of benzoic acid derivatives and is expected to be effective for salicylic acid.[1]

Materials:

-

Salicylic acid

-

[RuCl₂(p-cymene)]₂

-

Tricyclohexylphosphine (PCy₃)

-

Potassium carbonate (K₂CO₃)

-

Deuterium oxide (D₂O)

-

Toluene (anhydrous)

Procedure:

-

In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine salicylic acid (1 mmol), [RuCl₂(p-cymene)]₂ (0.025 mmol), and PCy₃ (0.1 mmol).

-

Add anhydrous toluene (5 mL) and stir the mixture until the catalyst components are dissolved.

-

Add K₂CO₃ (2 mmol) and D₂O (10 mmol).

-

Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

-

After cooling to room temperature, quench the reaction by adding 1 M HCl (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield ortho-deuterated salicylic acid.

Characterization:

-

¹H NMR: To determine the percentage of deuterium incorporation at the ortho-position by observing the reduction in the integral of the corresponding proton signal.

-

Mass Spectrometry: To confirm the mass increase corresponding to the incorporated deuterium atoms.

Method 2: Synthesis from Deuterated Phenol (Illustrative)

This protocol outlines the synthesis of salicylic acid from phenol, which, if a deuterated phenol is used as the starting material, will produce deuterated salicylic acid. This is based on the Kolbe-Schmitt reaction.

Materials:

-

Deuterated phenol (e.g., phenol-d₆)

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂)

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve deuterated phenol (1 mol) in a concentrated aqueous solution of sodium hydroxide (1.1 mol). Carefully evaporate the water under reduced pressure to obtain dry sodium phenoxide-d₅.

-

Carboxylation: Place the dry sodium phenoxide-d₅ in a high-pressure autoclave. Heat the vessel to 125 °C and introduce carbon dioxide gas under a pressure of 100 atm. Maintain these conditions for 6-8 hours with constant agitation.

-

Formation of Salicylic Acid: After the reaction is complete, cool the autoclave to room temperature and cautiously vent the excess CO₂. Dissolve the resulting solid (primarily sodium salicylate-d₄) in hot water.

-

Acidification and Precipitation: While stirring, slowly add concentrated sulfuric acid to the aqueous solution until the pH is acidic (pH ~2-3). Salicylic acid-d₄ will precipitate out of the solution as a white solid.

-

Purification: Collect the precipitated salicylic acid-d₄ by vacuum filtration and wash with cold water. Recrystallize the crude product from hot water to obtain pure deuterated salicylic acid.

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the structure and the positions of deuterium incorporation.

-

Mass Spectrometry: To determine the molecular weight and confirm the number of deuterium atoms incorporated.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the key synthetic strategies for producing deuterated salicylic acid.

Figure 1: Comparative workflows for the synthesis of deuterated salicylic acid.

Figure 2: Experimental workflow for catalytic H-D exchange.

Conclusion

The synthesis of deuterated salicylic acid can be effectively achieved through various methods, with catalytic H-D exchange and synthesis from deuterated precursors being the most prominent. The choice of method will be dictated by the specific requirements of the research or development project, including the desired level of deuteration, regioselectivity, and economic considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and manufacturing of this important isotopically labeled compound. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

References

Technical Guide: Physical and Chemical Properties of Salicylic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Salicylic acid-d6 (2-Hydroxybenzoic acid-d6). This deuterated analog of salicylic acid is a valuable tool in various research applications, particularly in drug metabolism studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Core Physical and Chemical Properties

This compound is a synthetic, stable isotope-labeled version of salicylic acid. The deuterium labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart in mass spectrometry analyses, without significantly altering its chemical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-Hydroxybenzoic acid-d6 | [1] |

| Synonyms | This compound, Perdeutero-2-hydroxybenzoic acid | [1] |

| CAS Number | 285979-87-5 | [2][3] |

| Molecular Formula | C₇D₆O₃ | [2] |

| Molecular Weight | 144.16 g/mol | [1][2][4] |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | 158-161 °C | [5] |

| Boiling Point | 211 °C | [5] |

| Isotopic Purity | ≥98 atom % D | [5] |

Table 2: Solubility of Salicylic Acid (Unlabeled) in Various Solvents

| Solvent | Solubility (g/L) at 25 °C | Source(s) |

| Water | 2.24 | [6] |

| Ethanol (absolute) | 348.7 (at 21 °C) | [6] |

| Acetone | 396 (at 23 °C) | [6] |

| Acetonitrile | Data not available | |

| Methanol | 2560 (at 298.15 K) | [7] |

| Ethyl Acetate | Data not available | |

| Carbon Tetrachloride | 2.62 (at 25 °C) | [6] |

| Benzene | 7.75 (at 25 °C) | [6] |

| Propanol | 273.6 (at 21 °C) | [6] |

| Chloroform | Soluble | [6] |

Spectroscopic Data

Table 3: Key Spectroscopic Data for Salicylic Acid

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Due to deuteration of the aromatic ring and hydroxyl/carboxyl groups, a proton NMR spectrum of pure this compound would show no signals. The absence of peaks is the key indicator of high isotopic purity. | [8] |

| ¹³C NMR | Characteristic peaks for the carboxyl and aromatic carbons are expected, with slight shifts possible due to the deuterium substitution. | [8][9] |

| FT-IR | O-D and C-D stretching vibrations will be observed at lower wavenumbers compared to the O-H and C-H stretches in unlabeled salicylic acid. Key peaks for C=O and C-O stretching of the carboxylic acid group and aromatic C=C bonds will be present. | [10][11][12] |

| Mass Spectrometry | A distinct mass shift of +6 compared to unlabeled salicylic acid is the primary characteristic. The deprotonated molecule [M-D]⁻ is typically observed in negative ion mode ESI-MS. | [5][13] |

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound. Actual parameters may need to be optimized based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of this compound would involve dissolving the sample in a suitable deuterated solvent, such as DMSO-d6 or acetone-d6.[8]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Due to the extensive deuteration, a standard ¹H NMR spectrum is primarily used to confirm the absence of proton signals, thereby verifying high isotopic enrichment.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show signals for the seven carbon atoms. The chemical shifts can be compared to unlabeled salicylic acid to observe any isotopic effects. Standard acquisition parameters on a 400 or 500 MHz spectrometer are typically sufficient.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present.

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of this compound is ground with dry KBr and pressed into a thin, transparent disk.[8]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The spectrum will show characteristic absorption bands for the deuterated hydroxyl (O-D), deuterated aromatic C-D bonds, the carbonyl group (C=O) of the carboxylic acid, and aromatic ring vibrations.[10][12]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and isotopic purity of this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.[15]

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: Data is typically acquired in negative ion mode to observe the deprotonated molecule [M-D]⁻. The full scan mass spectrum will confirm the molecular weight, and tandem MS (MS/MS) can be used to obtain characteristic fragment ions for structural confirmation.[15][16]

Biological Activity and Signaling Pathway

This compound is biologically equivalent to salicylic acid. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[17][18][19]

Caption: this compound inhibits inflammation by suppressing NF-κB activation and COX-2 enzyme activity.

Experimental Workflow: this compound as an Internal Standard

A primary application of this compound is as an internal standard for the accurate quantification of unlabeled salicylic acid in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[20]

Caption: Workflow for quantifying salicylic acid using this compound as an internal standard.

References

- 1. This compound | C7H6O3 | CID 71309006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salicylic acid (2-hydroxybenzoic acid) (Dâ, 97%) - Cambridge Isotope Laboratories, DLM-3624-0.1 [isotope.com]

- 3. 2-Hydroxybenzoic acid (salicylic acid) (Dâ, 97%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound Aldrich [sigmaaldrich.com]

- 6. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. iomcworld.com [iomcworld.com]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.utah.edu [chemistry.utah.edu]

- 15. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. real.mtak.hu [real.mtak.hu]

- 17. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | CAS#:285979-87-5 | Chemsrc [chemsrc.com]

- 19. glpbio.com [glpbio.com]

- 20. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Application of Salicylic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and a key experimental application for Salicylic acid-d6. This deuterated analog of salicylic acid is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of salicylic acid in biological and other matrices.

Safety Data Sheet (SDS) Summary

The following information is a synthesis of safety data from multiple suppliers. Always refer to the specific SDS provided by the manufacturer for the most accurate and complete information.

Hazard Identification

This compound is classified with the following hazards:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1][2]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

-

Serious eye damage/eye irritation (Category 1 & 2A), H318/H319: Causes serious eye damage/irritation.[1][3]

-

Reproductive toxicity (Category 2), H361d: Suspected of damaging the unborn child.[3]

-

Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[1]

-

Acute and Chronic Aquatic Toxicity (Category 1), H400/H410: Very toxic to aquatic life with long-lasting effects.[2]

Signal Word: Danger or Warning[1][3]

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

-

GHS05 (Corrosion)

-

GHS08 (Health Hazard)

-

GHS09 (Environment)

First-Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][2] Do NOT induce vomiting.[1]

-

If on Skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][4][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

-

Specific Hazards: During a fire, it may decompose and emit toxic fumes, including carbon oxides.[1][4] Dust can form an explosive mixture with air.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.[1]

Accidental Release Measures

-

Personal Precautions: Avoid all personal contact, including inhalation of dust.[6] Use personal protective equipment (PPE). Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent spillage from entering drains or water courses.[1][6]

-

Methods for Cleaning Up: Use dry clean-up procedures and avoid generating dust.[6] Vacuum or sweep up the material and place it in a suitable container for disposal.[6]

Data Presentation: Physicochemical and Toxicological Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇D₆O₃ | [2][3][7] |

| Molecular Weight | 144.16 g/mol | [3][8][9][10] |

| CAS Number | 285979-87-5 | [1][2][9][11][12] |

| Appearance | Off-white solid | [5] |

| Melting Point | 158-161 °C | [3][5] |

| Boiling Point | 211 °C at 20 mmHg | [3][5] |

| Flash Point | 157 °C (314.6 °F) - closed cup | [3][5] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in water, DMSO | [5][11] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [7] |

| LogP | 2.06 - 2.3 | [7][8] |

| Isotopic Purity | ≥98 atom % D | [3] |

Safe Handling, Storage, and Disposal

Safe Handling

-

Avoid inhalation, and contact with skin and eyes.[2]

-

Use only in a well-ventilated area, preferably with appropriate exhaust ventilation.[1][2]

-

Wear appropriate personal protective equipment (PPE).

Recommended PPE:

-

Eye/Face Protection: Safety goggles with side shields.[2]

-

Hand Protection: Protective gloves (e.g., nitrile rubber).[2]

-

Skin and Body Protection: Impervious clothing, lab coat.[2]

-

Respiratory Protection: Use a suitable respirator (e.g., N95 dust mask) if dust is generated.[3]

Storage

-

Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][2][13]

-

Recommended storage temperatures vary by supplier and form (powder vs. solution):

Disposal Considerations

-

Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[1][2]

-

This material and its container may need to be disposed of as hazardous waste.[15]

-

Do not allow the product to enter drains or waterways.[6]

Mandatory Visualizations

Diagram 1: Safe Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Diagram 2: Experimental Workflow for Quantification using this compound as an Internal Standard

Caption: A typical LC-MS/MS workflow for quantifying salicylic acid using this compound.

Diagram 3: Simplified COX-2 Inhibition Pathway

Caption: Salicylic acid inhibits the COX-2 enzyme, reducing prostaglandin synthesis.

Experimental Protocols

This compound is an ideal internal standard for the quantification of salicylic acid because it is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[9] This co-eluting standard helps to correct for variations in sample preparation, extraction recovery, and instrument response.[8]

Representative Protocol: Quantification of Salicylic Acid in Feed by LC-MS/MS

This protocol is adapted from a published method and demonstrates a typical application.[1]

5.1.1. Reagents and Materials

-

This compound (Internal Standard, IS)

-

Salicylic acid (Analyte standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Hydrochloric acid

-

Formic acid

-

Ultrapure water

-

Polypropylene centrifuge tubes (50 mL)

-

Vortex mixer, ultrasonic bath, centrifuge, shaker mixer

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

5.1.2. Preparation of Standard Solutions

-

Stock Solutions (1,000 µg/mL): Prepare individual stock solutions of salicylic acid and this compound by accurately weighing the compounds and dissolving them in acetonitrile.

-

Working Solutions: Prepare serial dilutions of the salicylic acid stock solution to create calibration standards at appropriate concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 mg/kg).[1]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 0.5 µg/mL) in 50% acetonitrile.[1]

5.1.3. Sample Preparation

-

Weigh 2.5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.[1]

-

Add a known amount of the this compound internal standard working solution.

-

Add 25 mL of 0.1% hydrochloric acid in methanol and vortex the sample.[1]

-

Place the tube in an ultrasonic bath for 15 minutes.[1]

-

Shake the sample on a shaker mixer for 30 minutes at 200 rpm.[1]

-

Centrifuge the sample at 4,500 x g for 15 minutes at 20°C.[1]

-

Transfer 500 µL of the supernatant to a glass tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[1]

-

Reconstitute the dry residue with 500 µL of 50% acetonitrile, vortex, and centrifuge at 14,500 rpm for 15 minutes.[1]

-

Transfer the final supernatant to an HPLC vial for analysis.[1]

5.1.4. LC-MS/MS Instrumental Analysis

-

LC Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10-20 µL.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.

-

MS Detection: Electrospray ionization in negative mode (ESI-).

-

Monitoring Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

5.1.5. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio (Salicylic acid / this compound) against the concentration of the calibration standards.

-

Calculate the peak area ratio for the unknown samples.

-

Determine the concentration of salicylic acid in the samples by interpolating their peak area ratios from the calibration curve.

References

- 1. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. real.mtak.hu [real.mtak.hu]

- 3. vliz.be [vliz.be]

- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. Measurement of salicylic acid in human serum using stable isotope dilution and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Salicylic Acid - Chromatography Forum [chromforum.org]

- 10. Analysis for salicylic acid in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue | Springer Nature Experiments [experiments.springernature.com]

- 12. Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Exact Mass of Salicylic Acid-d6

This guide provides a detailed analysis of the theoretical and exact mass of Salicylic acid-d6, a deuterated analog of Salicylic acid. This information is crucial for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the identification, characterization, and quantification of this compound.

Understanding Mass in Mass Spectrometry: Theoretical vs. Exact Mass

In the context of mass spectrometry, the terms "theoretical mass" and "exact mass" are often used, sometimes interchangeably, leading to potential confusion. It is essential to distinguish between these concepts for accurate data interpretation.

Theoretical Mass (Average Molecular Weight): This is the weighted average mass of a molecule calculated using the standard atomic weights of its constituent elements as found on the periodic table. These atomic weights account for the natural isotopic abundance of each element. The theoretical mass is typically used in stoichiometric calculations.

Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element.[1][2][3] The exact mass is a more precise value than the theoretical mass and is fundamental in high-resolution mass spectrometry for determining the elemental composition of a molecule.[4][5]

Chemical Identity of this compound

This compound is a form of salicylic acid where six hydrogen atoms have been replaced by deuterium atoms.

Calculation of Theoretical and Exact Mass

To calculate the theoretical and exact mass of this compound, the atomic masses of the constituent isotopes are required.

Data for Calculation

| Element | Isotope | Standard Atomic Weight ( g/mol ) | Exact Mass (Da) |

| Carbon | ¹²C | 12.011 | 12.000000 |

| Deuterium | ²H (D) | 2.014 | 2.014102 |

| Oxygen | ¹⁶O | 15.999 | 15.994915 |

Theoretical Mass Calculation

The theoretical mass is calculated as follows:

(7 * Standard Atomic Weight of C) + (6 * Standard Atomic Weight of D) + (3 * Standard Atomic Weight of O) = (7 * 12.011) + (6 * 2.014) + (3 * 15.999) = 84.077 + 12.084 + 47.997 = 144.158 g/mol

This value is very close to the molecular weight of 144.16 g/mol often cited in commercial product descriptions.[6][7][8][9][10]

Exact Mass Calculation

The exact mass is calculated as follows:

(7 * Exact Mass of ¹²C) + (6 * Exact Mass of ²H) + (3 * Exact Mass of ¹⁶O) = (7 * 12.000000) + (6 * 2.014102) + (3 * 15.994915) = 84.000000 + 12.084612 + 47.984745 = 144.069357 Da

This calculated exact mass aligns with the value of 144.069354525 Da found in the PubChem database.[10]

Summary of Mass Data

| Mass Type | Calculated Value | Units |

| Theoretical Mass | 144.158 | g/mol |

| Exact Mass | 144.069357 | Da |

Logical Relationship of Mass Concepts

The following diagram illustrates the relationship between the different mass concepts discussed.

Inapplicability of Experimental Protocols and Signaling Pathways

The determination of theoretical and exact mass is a computational process based on fundamental atomic properties. As such, experimental protocols are not directly applicable to the calculation itself. While mass spectrometry is the experimental technique used to measure the exact mass of a molecule, the protocol for such an experiment would be highly dependent on the specific instrumentation and experimental goals, and is beyond the scope of a guide focused on the core concepts of theoretical and exact mass.

Similarly, signaling pathways are biological processes and are not relevant to the fundamental chemical properties of a molecule like its mass. Therefore, a diagram of a signaling pathway is not included.

References

- 1. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 4. General FAQ about Mass Spectrometry < Proteomics [medicine.yale.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound Aldrich [sigmaaldrich.com]

- 7. Salicylic acid (2-hydroxybenzoic acid) (Dâ, 97%) - Cambridge Isotope Laboratories, DLM-3624-0.1 [isotope.com]

- 8. This compound|CAS 285979-87-5|DC Chemicals [dcchemicals.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. This compound | C7H6O3 | CID 71309006 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Quantitative Analysis of Salicylic Acid in Human Plasma using Salicylic Acid-d6 as an Internal Standard by LC-MS/MS

Introduction

Salicylic acid is the primary active metabolite of acetylsalicylic acid (aspirin), a widely used anti-inflammatory, analgesic, and antipyretic agent. Accurate quantification of salicylic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of salicylic acid in complex biological fluids like human plasma. The use of a stable isotope-labeled internal standard, such as salicylic acid-d6, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the method.

These application notes provide a detailed protocol for the quantification of salicylic acid in human plasma using this compound as an internal standard. The method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay.

Experimental Protocols

Materials and Reagents

-

Salicylic Acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (ultrapure)

-

Human Plasma (with anticoagulant, e.g., K2EDTA)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve salicylic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the salicylic acid stock solution with 50% methanol to create working standard solutions for the calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound stock solution with 50% methanol to a final concentration of 1 µg/mL.

-

Sample Preparation (Protein Precipitation)

-

Thaw human plasma samples and quality control samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (1 µg/mL this compound).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B, and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: Mass Spectrometer MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Salicylic Acid | 137.0 | 93.0 | 25 | 20 |

| This compound | 143.0 | 97.0 | 25 | 20 |

Data Presentation

The following tables summarize the expected quantitative performance of the method. Data is compiled from typical results found in published literature for similar assays.[1][2][3]

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Salicylic Acid | 10 - 5000 | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 30 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Mid QC | 500 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| High QC | 4000 | < 10 | 90 - 110 | < 10 | 90 - 110 |

Table 5: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Salicylic Acid | > 85 | < 15 |

| This compound | > 85 | < 15 |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of salicylic acid.

Caption: Simplified salicylic acid biosynthesis and signaling pathway in plants.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Salicylic Acid in Human Plasma by UHPLC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of salicylic acid in human plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The method employs salicylic acid-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is utilized for sample preparation, enabling high-throughput analysis. The method has been validated and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Salicylic acid is the primary active metabolite of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). Accurate quantification of salicylic acid in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for monitoring therapeutic efficacy and toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the extraction and quantification of salicylic acid in human plasma.

Experimental Protocols

Materials and Reagents

-

Salicylic acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment

-

UHPLC system (e.g., Shimadzu, Waters, Agilent)

-

Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

Preparation of Standard and Quality Control Solutions

Stock solutions of salicylic acid and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (50:50, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

-

Allow frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 50 µL of each plasma sample, add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

-

Vortex for 10 seconds.

-

Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions

UHPLC System

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 20% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |

Mass Spectrometer

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Salicylic Acid | Q1: 137.0 m/z, Q3: 93.0 m/z |

| This compound | Q1: 141.0 m/z, Q3: 97.0 m/z |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Data Presentation

The quantitative performance of the method was evaluated. The results are summarized in the table below.

| Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Mandatory Visualization

Caption: Experimental workflow for the quantification of salicylic acid in plasma.

Conclusion

The described UHPLC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of salicylic acid in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol makes it suitable for the analysis of a large number of samples in a research or drug development setting.

Application Notes and Protocols for Salicylic Acid-d6 in Plant Hormone Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA) is a key phytohormone that plays a critical role in regulating various physiological processes in plants, including growth, development, and defense against pathogens. Accurate quantification of SA is crucial for understanding its function in plant signaling networks. The stable isotope dilution (SID) method, utilizing deuterium-labeled internal standards such as salicylic acid-d6 (SA-d6), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and accurate approach for the quantification of endogenous SA in plant tissues. This method corrects for analyte loss during sample preparation and mitigates matrix effects, ensuring reliable and reproducible results.[1][2]

This document provides a detailed protocol for the extraction and quantification of salicylic acid from plant tissues using SA-d6 as an internal standard.

Quantitative Data Summary

The use of this compound as an internal standard in LC-MS/MS analysis allows for precise and accurate quantification of salicylic acid in plant samples. The following table summarizes representative quantitative performance data from various studies.

| Parameter | Value | Reference |

| Recovery | 95.3% - 105% | [3] |

| Limit of Detection (LOD) | 0.02 mg/kg - 0.45 ng/g FW | [4][5] |

| Limit of Quantification (LOQ) | 0.05 mg/kg | [3][4] |

| Linearity (R²) | 0.9911 - 0.9936 | [3][4] |

Experimental Workflow

The overall experimental workflow for the quantification of salicylic acid using SA-d6 is depicted below. This process involves sample harvesting and preparation, extraction with an internal standard, purification, and subsequent analysis by LC-MS/MS.

Caption: Experimental workflow for salicylic acid quantification.

Detailed Experimental Protocols

Materials and Reagents

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

This compound (SA-d6) internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (LC-MS grade)

-

Liquid nitrogen

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation and Extraction

-

Harvesting and Homogenization: Harvest approximately 100 mg of fresh plant tissue and immediately flash-freeze it in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of pre-chilled 80% methanol.

-

Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 µg/mL solution) to each sample. This internal standard will be used to normalize for variations in extraction efficiency and matrix effects.

-

Vortexing and Sonication: Vortex the samples vigorously for 1 minute, followed by sonication for 15 minutes in an ice-water bath.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. The pellet can be re-extracted with another 0.5 mL of 80% methanol to improve recovery, and the supernatants can be combined.

Solid-Phase Extraction (SPE) for Sample Cleanup

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elution: Elute the salicylic acid and this compound from the cartridge with 1 mL of 80% methanol.

-

Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas or in a vacuum concentrator. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A gradient of 5% B to 90% B over several minutes is a good starting point.[4]

-

Flow Rate: 0.350 µL/min.[4]

-

Injection Volume: 2 µL.[4]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both salicylic acid and this compound.

-

Salicylic Acid (SA): m/z 137 → 93.[4]

-

This compound (SA-d6): m/z 141 → 97.

-

-

Source Parameters: Optimize source parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage according to the specific instrument used.

-

Data Analysis

-

Peak Integration: Integrate the peak areas for the specific MRM transitions of both endogenous SA and the SA-d6 internal standard.

-

Standard Curve: Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of SA and a fixed concentration of SA-d6. Plot the ratio of the SA peak area to the SA-d6 peak area against the concentration of SA.

-

Quantification: Determine the concentration of endogenous SA in the plant samples by using the peak area ratio of SA to SA-d6 and interpolating from the standard curve.

Salicylic Acid Signaling Pathway

The salicylic acid signaling pathway is central to the plant's defense response, particularly against biotrophic and hemibiotrophic pathogens. Upon pathogen recognition, SA levels increase, triggering a cascade of downstream events that lead to the activation of defense genes.

Caption: Simplified salicylic acid signaling pathway in plants.

References

- 1. pnas.org [pnas.org]

- 2. Analysis of salicylic acid‐dependent pathways in Arabidopsis thaliana following infection with Plasmodiophora brassicae and the influence of salicylic acid on disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction and Direct Quantification of Salicylic Acid in Arabidopsis Using Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [repository.lib.ncsu.edu]

Application of Salicylic Acid-d6 in Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Salicylic acid-d6 in pharmacokinetic (PK) studies. This compound is a stable isotope-labeled version of salicylic acid, which serves as an ideal internal standard (IS) for quantitative bioanalysis. Its use significantly enhances the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for determining the concentration of salicylic acid in biological matrices.

Application Notes

Salicylic acid is the primary active metabolite of acetylsalicylic acid (aspirin), one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs). Accurate measurement of salicylic acid concentrations in biological fluids is crucial for pharmacokinetic and bioavailability studies. Deuterium-labeled internal standards, such as this compound, are the gold standard in LC-MS bioanalysis for several key reasons:

-

Compensates for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to salicylic acid, it experiences the same matrix effects, allowing for reliable correction.

-

Corrects for Variability in Sample Preparation: Analyte loss can occur during sample extraction and processing steps. By adding a known amount of this compound at the beginning of the sample preparation process, any loss of the analyte can be normalized against the recovery of the internal standard.[1][2]

-

Improves Method Robustness and Reproducibility: The use of a stable isotope-labeled internal standard (SIL-IS) minimizes the impact of instrumental variability, such as fluctuations in injection volume and ionization efficiency, leading to more consistent and reliable results.[2][3] Regulatory agencies often recommend the use of a stable isotope-labeled internal standard for bioanalytical method development.[4]

The primary application of this compound is as an internal standard in LC-MS/MS assays to quantify salicylic acid in biological samples like plasma, serum, and urine. This is essential for pharmacokinetic studies of aspirin and other salicylate-containing drugs.

Experimental Protocols

The following are detailed methodologies for key experiments involving the quantification of salicylic acid using a deuterated internal standard like this compound. These protocols are based on established and validated LC-MS/MS methods.[5][6][7][8]

Plasma Sample Preparation (Protein Precipitation)

This protocol is a common and straightforward method for extracting salicylic acid from plasma samples.

-

Sample Thawing: Thaw frozen plasma samples in an ice-water bath to maintain the stability of the analytes.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (concentration to be optimized during method development). Vortex briefly to mix.

-

Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid to aid in protein precipitation and analyte ionization) to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

-

Injection: Inject a 5-10 µL aliquot of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of salicylic acid and this compound.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or a shallow gradient depending on the separation needs |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Salicylic Acid: m/z 137.0 → 93.0this compound: m/z 141.0 → 97.0 |

| Ion Source Temperature | 500 - 550°C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 20 - 30 psi |

| Collision Gas | Nitrogen |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Quantitative Data

The following tables summarize pharmacokinetic parameters of salicylic acid from various studies. These values can serve as a reference for designing and interpreting new pharmacokinetic studies.

Pharmacokinetic Parameters of Salicylic Acid in Humans

| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Aspirin (Oral) | 100 mg | 3.23 ± 1.28 | 2.00 | - | - | [9] |

| Fast Disintegrating Aspirin (Oral) | 100 mg | 6.33 ± 2.37 | 0.39 | - | - | [9] |

| Astrix (Enteric-coated Aspirin) | 100 mg | - | - | - | - | [6][8] |

| Aspirin Protect (Enteric-coated) | 100 mg | - | - | - | - | [7] |

Pharmacokinetic Parameters of Salicylic Acid in Animals

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| Sheep | IV | 200 | - | - | 1.16 ± 0.32 | - | [10] |

| Sheep | Oral | 200 | 8.27 ± 2.38 | - | 1.90 ± 0.35 | 64 | [10] |

| Horse | Oral | 12.5 | 17 | 1.5 | 5.0 - 5.7 | - | [11] |

| Horse | Oral | 25 | 23 | 1.5 | 5.0 - 5.7 | - | [11] |

| Horse | Oral | 50 | 45 | 1.5 | 5.0 - 5.7 | - | [11] |

| Rat | IV | 1 | - | - | - | - | [5] |

| Rat | Oral | 1 | - | - | - | - | [5] |

Visualizations

Metabolic Pathway of Aspirin

Caption: Metabolic conversion of Aspirin to Salicylic Acid.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Bioanalytical workflow for a pharmacokinetic study.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. real.mtak.hu [real.mtak.hu]

- 8. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and in vitro efficacy of salicylic acid after oral administration of acetylsalicylic acid in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Salicylic Acid-d6 in the Study of Aspirin Metabolism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing salicylic acid-d6 as an internal standard in the metabolic studies of aspirin. The information is intended to guide researchers in designing and executing robust bioanalytical assays for accurate pharmacokinetic and metabolic profiling of aspirin.

Introduction

Aspirin (acetylsalicylic acid) is a widely used medication that undergoes rapid and extensive metabolism in the body. Its primary active metabolite is salicylic acid.[1][2][3] Understanding the pharmacokinetics of aspirin and salicylic acid is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. The use of stable isotope-labeled internal standards, such as this compound, is a critical component of modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Deuterated standards mimic the physicochemical properties of the analyte, allowing for accurate quantification by compensating for variations during sample preparation and analysis.[6][7][8]

Metabolic Pathway of Aspirin

Aspirin is rapidly hydrolyzed to salicylic acid in the gastrointestinal tract, blood, and liver.[2][3] Salicylic acid is then further metabolized, primarily in the liver, through two main pathways: conjugation with glycine to form salicyluric acid and conjugation with glucuronic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide.[1][2][9] A minor pathway involves the oxidation of salicylic acid by cytochrome P450 enzymes to form hydroxylated metabolites like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid).[1][10][11]

Figure 1: Metabolic pathway of aspirin.

Application of this compound in Aspirin Metabolism Studies

This compound is an ideal internal standard for the quantification of salicylic acid in biological matrices for several reasons:

-

Similar Chemical and Physical Properties: Being isotopically labeled, this compound has nearly identical chemical and physical properties to salicylic acid. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively normalizing for any analyte loss or variability.[4]

-

Mass Differentiation: The deuterium labels provide a distinct mass difference between the analyte and the internal standard, allowing for their simultaneous measurement by mass spectrometry without isobaric interference.[8]

-